molecular formula C7H10S3 B6600956 4-tert-Butyl-2H-1,3-dithiole-2-thione CAS No. 29507-67-3

4-tert-Butyl-2H-1,3-dithiole-2-thione

Cat. No. B6600956
CAS RN: 29507-67-3
M. Wt: 190.4 g/mol
InChI Key: GWXWLOMCKBSQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-2H-1,3-dithiole-2-thione (4TBT) is an organosulfur compound that has been studied for its potential applications in scientific research. 4TBT is an analog of a naturally occurring compound, 1,3-dithiol-2-thione, which has been found to have a variety of biological effects. 4TBT has a number of unique properties that make it particularly useful in scientific research, such as its high solubility, low toxicity, and stability in a range of different laboratory conditions.

Scientific Research Applications

4-tert-Butyl-2H-1,3-dithiole-2-thione has been studied for its potential applications in scientific research, particularly in the fields of drug development, pharmacology, and biochemistry. 4-tert-Butyl-2H-1,3-dithiole-2-thione has been found to have a variety of biological effects, such as modulating the activity of enzymes, altering the activity of proteins, and affecting the binding of molecules to cell receptors. It has also been used to study the structure and function of proteins and other molecules, as well as to identify potential drug targets. Additionally, 4-tert-Butyl-2H-1,3-dithiole-2-thione has been used to study the effects of environmental toxins on living organisms, as well as to investigate the mechanisms of action of drugs.

Mechanism of Action

The exact mechanism of action of 4-tert-Butyl-2H-1,3-dithiole-2-thione is not yet fully understood. However, it is believed that 4-tert-Butyl-2H-1,3-dithiole-2-thione binds to the active sites of enzymes, altering their activity and thus affecting the biochemical pathways in which they are involved. Additionally, 4-tert-Butyl-2H-1,3-dithiole-2-thione has been found to interact with cell receptors, altering their activity and thus affecting the physiological effects of drugs and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-Butyl-2H-1,3-dithiole-2-thione have been studied in a variety of organisms, including bacteria, yeast, and mammalian cells. 4-tert-Butyl-2H-1,3-dithiole-2-thione has been found to modulate the activity of enzymes involved in a variety of biochemical pathways, such as those involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, 4-tert-Butyl-2H-1,3-dithiole-2-thione has been found to alter the activity of proteins, affecting their structure and function. Finally, 4-tert-Butyl-2H-1,3-dithiole-2-thione has been found to affect the binding of molecules to cell receptors, altering their activity and thus affecting the physiological effects of drugs and other molecules.

Advantages and Limitations for Lab Experiments

4-tert-Butyl-2H-1,3-dithiole-2-thione has a number of advantages for use in laboratory experiments. It has a high solubility, making it easy to work with in a variety of laboratory conditions. Additionally, 4-tert-Butyl-2H-1,3-dithiole-2-thione is relatively stable and has a low toxicity, making it safe to use in a variety of experiments. However, 4-tert-Butyl-2H-1,3-dithiole-2-thione also has some limitations. It is not very soluble in organic solvents, and it is not very stable in acidic or basic solutions. Additionally, 4-tert-Butyl-2H-1,3-dithiole-2-thione is not very soluble in water, making it difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for the study of 4-tert-Butyl-2H-1,3-dithiole-2-thione. One potential direction is the development of more efficient and specific methods of synthesis. Additionally, further research is needed to understand the exact mechanisms of action of 4-tert-Butyl-2H-1,3-dithiole-2-thione, as well as its biochemical and physiological effects in a variety of organisms. Finally, further research is needed to identify potential drug targets and to investigate the effects of 4-tert-Butyl-2H-1,3-dithiole-2-thione on environmental toxins.

Synthesis Methods

4-tert-Butyl-2H-1,3-dithiole-2-thione can be synthesized using a variety of methods, including the reaction of 1,3-dithiol-2-thione with tert-butyl bromide in an aqueous solution of sodium hydroxide. This reaction yields 4-tert-Butyl-2H-1,3-dithiole-2-thione in an aqueous solution, which can then be further purified by recrystallization. Other methods of synthesis have been developed, such as the reaction of 1,3-dithiol-2-thione with tert-butylchloride in an aqueous solution of sodium hydroxide, and the reaction of 1,3-dithiol-2-thione with tert-butylmagnesium chloride in an aqueous solution of sodium hydroxide.

properties

IUPAC Name

4-tert-butyl-1,3-dithiole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S3/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXWLOMCKBSQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498132
Record name 4-tert-Butyl-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-2H-1,3-dithiole-2-thione

CAS RN

29507-67-3
Record name 4-tert-Butyl-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.